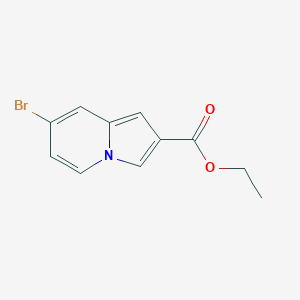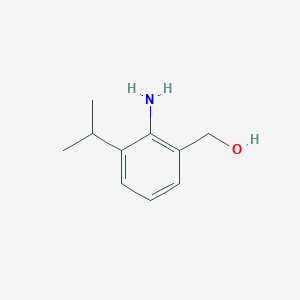
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O2S and a molecular weight of 273.18 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 5-(ethylsulfonyl)pyridine with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as purification through crystallization or chromatography to achieve the required purity levels for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride include:
- (5-(Methylsulfonyl)pyridin-2-yl)methanamine
- (5-(Propylsulfonyl)pyridin-2-yl)methanamine
- (5-(Butylsulfonyl)pyridin-2-yl)methanamine
Uniqueness
What sets this compound apart from these similar compounds is its specific ethylsulfonyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are desired .
Propiedades
Fórmula molecular |
C8H14Cl2N2O2S |
|---|---|
Peso molecular |
273.18 g/mol |
Nombre IUPAC |
(5-ethylsulfonylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-2-13(11,12)8-4-3-7(5-9)10-6-8;;/h3-4,6H,2,5,9H2,1H3;2*1H |
Clave InChI |
HUOYTUZSHZCXMZ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CN=C(C=C1)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)



![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)





![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)


